1-Phenylurazole
Overview
Description
1-Phenylurazole, also known as 4-Phenyl-1,2,4-triazolidine-3,5-dione, is a chemical compound with the molecular formula C8H7N3O2. It is characterized by a phenyl group attached to a urazole ring, which is a derivative of urazole. This compound is notable for its applications in various chemical reactions and its role as a precursor to other significant chemical entities.
Preparation Methods
1-Phenylurazole can be synthesized through several methods, with one of the most common routes involving the reaction of ethyl carbazate with phenyl isocyanate. The process typically involves the following steps:
Condensation Reaction: Ethyl carbazate reacts with phenyl isocyanate to form ethyl N-phenylcarbamoylhydrazinecarboxylate.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as potassium hydroxide, to yield this compound.
Purification: The product is purified through recrystallization from ethanol or water
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
1-Phenylurazole undergoes various chemical reactions, including:
Acetylation: When reacted with excess acetyl chloride in N,N-dimethylacetamide, it undergoes acetylation.
Polymerization: In the presence of phosgene, terephthaloyl chloride, and epichlorohydrin, this compound can polymerize to form an insoluble polymer.
Common reagents used in these reactions include nitrogen dioxide, dinitrogen tetroxide, acetyl chloride, and phosgene. The major products formed are 4-Phenyl-1,2,4-triazoline-3,5-dione and various polymers.
Scientific Research Applications
1-Phenylurazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylurazole involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways are primarily related to its reactivity with different reagents, leading to the formation of significant chemical products .
Comparison with Similar Compounds
1-Phenylurazole can be compared with other similar compounds, such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: This compound is a direct oxidation product of this compound and is known for its high reactivity in Diels-Alder reactions.
4-Aminourazole: Another derivative of urazole, which is synthesized through a similar transcarbamylation reaction.
Guanazoguanazole: A compound related to urazole derivatives, known for its unique chemical properties.
This compound is unique due to its specific structure and reactivity, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-phenyl-1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7-9-8(13)11(10-7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYLHMAYBQLBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219576 | |
Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6942-46-7 | |
Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6942-46-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6942-46-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazolidine-3,5-dione, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1,2,4-triazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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